molecular formula C8H7FN2O3 B14815787 4-Cyclopropoxy-3-fluoro-5-nitropyridine

4-Cyclopropoxy-3-fluoro-5-nitropyridine

Cat. No.: B14815787
M. Wt: 198.15 g/mol
InChI Key: ZAYORMBYSJLJIV-UHFFFAOYSA-N
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Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

4-cyclopropyloxy-3-fluoro-5-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-6-3-10-4-7(11(12)13)8(6)14-5-1-2-5/h3-5H,1-2H2

InChI Key

ZAYORMBYSJLJIV-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(C=NC=C2[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Key Synthetic Strategies

Nitration of Halogenated Pyridine Precursors

The most widely reported method involves nitration of 4-chloro-3-fluoropyridine followed by nucleophilic substitution with cyclopropoxide.

Step 1: Nitration to 4-Chloro-3-fluoro-5-nitropyridine

Reagents : Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) as a nitrating mixture.
Conditions :

  • Temperature: 0–30°C (prevents over-nitration and decomposition).
  • Time: 4–6 hours.
    Mechanism : Electrophilic aromatic substitution (EAS) directed by the electron-withdrawing fluorine and chlorine groups, favoring nitro group incorporation at the meta position (C5).

Typical Yield : 70–85%.

Step 2: Cyclopropoxy Substitution

Reagents :

  • Cyclopropanol (nucleophile).
  • Base: Cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) to deprotonate cyclopropanol.
  • Solvent: Polar aprotic solvents (e.g., dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)).

Conditions :

  • Temperature: 80–100°C (enhances nucleophilicity of cyclopropoxide).
  • Time: 12–24 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) at C4, facilitated by the electron-deficient pyridine ring (activated by nitro and fluorine groups).

Typical Yield : 50–65%.

Side Reactions :

  • Competing hydrolysis of the nitro group under prolonged heating.
  • Displacement of fluorine (rare, due to its poor leaving group ability).

Alternative Route: Direct Nitration of 4-Cyclopropoxy-3-fluoropyridine

This method avoids the substitution step but requires precise control of nitration regiochemistry.

Nitration Conditions

Reagents : Mixed acid (HNO₃/H₂SO₄) or dinitrogen pentoxide (N₂O₅) in liquid SO₂.
Challenges :

  • Cyclopropoxy is a strong ortho/para director, potentially leading to undesired nitro positions.
  • Nitration at C5 is achieved using N₂O₅/SO₂ , which generates a nitropyridinium intermediate that undergoes-sigmatropic nitro group migration.

Yield : 40–55% (lower due to competing side reactions).

Comparative Analysis of Methods

Method Advantages Disadvantages Yield
Nitration + Substitution High regioselectivity; Scalable Two-step process; Requires harsh acids 50–65%
Direct Nitration Single-step synthesis Low yield; Poor regiocontrol 40–55%

Optimization Strategies

Enhancing SNAr Efficiency

  • Base Selection : Cs₂CO₃ outperforms K₂CO₃ or Na₂CO₃ due to superior solubility in DMF.
  • Solvent Effects : DMSO increases reaction rate but may degrade thermally sensitive intermediates.
  • Cyclopropanol Purity : Anhydrous conditions prevent hydrolysis of cyclopropanol to cyclopropane.

Nitration Regiocontrol

  • Low-Temperature Nitration : Minimizes polysubstitution.
  • Directed Ortho-Metallation : Use of lithium bases to pre-coordinate the pyridine ring, though rarely reported for this substrate.

Mechanistic Insights

Nitropyridinium Intermediate in N₂O₅/SO₂ System

The reaction of pyridine with N₂O₅ forms a 1-nitropyridinium ion , which reacts with HSO₃⁻ to yield dihydropyridine sulfonic acids. Subsequent rearomatization via nitro group migration ensures meta-substitution.

Chemical Reactions Analysis

4-Cyclopropoxy-3-fluoro-5-nitropyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include bases, reducing agents, and oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-3-fluoro-5-nitropyridine involves its interaction with specific molecular targets. The presence of the fluorine atom enhances its ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-Cyclopropoxy-3-fluoro-5-nitropyridine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Cyclopropoxy-3-fluoro-5-nitropyridine, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. Key steps include:

  • Nitration : Introduce the nitro group at the C5 position under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).
  • Fluorination : Electrophilic fluorination at C3 using Selectfluor® or DAST (diethylaminosulfur trifluoride) in anhydrous solvents.
  • Cyclopropoxy Introduction : Employ nucleophilic aromatic substitution (SNAr) at C4 with cyclopropanol under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are substituent effects interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC). The cyclopropoxy group shows distinct δ 0.5–1.5 ppm (¹H) and δ 5–10 ppm (¹³C).
  • UV/Vis Spectroscopy : Solvent polarity significantly impacts λmax. For example, in DMSO, the nitro group’s electron-withdrawing effect shifts λmax to ~320 nm, while cyclopropoxy’s electron-donating nature reduces this shift .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns (e.g., loss of NO₂ or cyclopropane) validate substituent positions .

Q. What purification strategies optimize yield and purity for nitro- and fluoro-substituted pyridines?

  • Methodological Answer :

  • Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) for polar impurities.
  • Crystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to exploit differential solubility of nitro vs. cyclopropoxy groups.
  • Quality Control : Validate purity via melting point analysis and HPLC-UV (>98% purity threshold) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?

  • Methodological Answer :

  • Variation of Substituents : Synthesize analogs with modified cyclopropoxy (e.g., cyclobutoxy) or nitro groups (e.g., cyano).
  • In Vitro Assays : Use enzyme inhibition assays (e.g., CYP1B1 EROD assay) to compare IC₅₀ values. For example, C4-substituted pyridines may show enhanced activity due to steric effects .
  • Statistical Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with bioactivity .

Q. What computational approaches predict the reactivity and electronic properties of this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian09/B3LYP/6-311++G(d,p) to optimize geometry and compute frontier molecular orbitals (HOMO/LUMO). The nitro group’s LUMO localization suggests electrophilic reactivity at C5.
  • Molecular Docking : Dock into target enzymes (e.g., CYP1B1) using AutoDock Vina. Cyclopropoxy’s rigidity may enhance binding via hydrophobic interactions .

Q. How do solvent and pH conditions influence the compound’s stability and spectroscopic properties?

  • Methodological Answer :

  • Stability Studies : Incubate in buffers (pH 2–12) at 37°C for 24h; monitor degradation via HPLC. Nitro groups are stable in acidic conditions but hydrolyze in alkaline media.
  • Solvatochromism : Measure UV/Vis spectra in DMSO, MeOH, and hexane. Polar solvents stabilize charge-transfer transitions, red-shifting λmax by ~15 nm .

Q. What experimental protocols assess metabolic stability and in vivo pharmacokinetics of this compound?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat); quantify parent compound via LC-MS/MS. High CLint (>50 µL/min/mg) indicates rapid metabolism.
  • Plasma Stability : Measure half-life in rat plasma. Cyclopropoxy groups may reduce esterase-mediated degradation compared to ethoxy analogs .

Q. How can substituent electronic effects be quantified to guide synthetic optimization?

  • Methodological Answer :

  • Hammett Analysis : Synthesize analogs with varying substituents (e.g., -OCH₃, -CF₃) and measure reaction rates (e.g., SNAr at C4). Plot log(k) vs. σ to derive ρ values.
  • NMR Chemical Shift Analysis : Correlate substituent σ with ¹⁹F NMR shifts (e.g., electron-withdrawing groups deshield F at C3) .

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